3-Phenyl-1-piperidino-2-propyn-1-one

Description

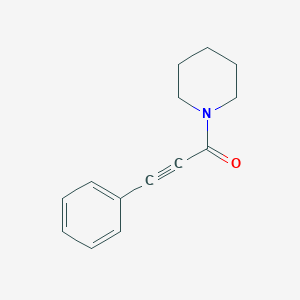

3-Phenyl-1-piperidino-2-propyn-1-one (IUPAC name: 3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-one) is a propargyl ketone derivative featuring a phenyl group at the C3 position and a piperidine moiety at the N1 position. This compound belongs to the class of α,β-acetylenic ketones, characterized by a triple bond (C≡C) adjacent to the carbonyl group. The piperidine ring enhances lipophilicity and bioavailability, making such compounds attractive for drug discovery .

Properties

CAS No. |

14143-92-1 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |

InChI |

InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |

InChI Key |

UZCUKRQNGYSLLG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |

Other CAS No. |

14143-92-1 |

Synonyms |

1-(Phenylpropioloyl)piperidine |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

- Structure : Differs by replacing the triple bond (C≡C) with a double bond (C=C).

- Biological Activity: Exhibits antifungal and antiaflatoxigenic properties, likely due to the conjugated enone system, which enhances reactivity with microbial enzymes .

- Synthetic Utility: The enone structure facilitates Michael addition reactions, enabling further derivatization.

3-(Benzo-1,3-dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Structure : Substitutes the phenyl group with a methylenedioxy (benzodioxole) ring.

- Pharmacokinetics : The methylenedioxy group may enhance metabolic stability by resisting oxidative degradation.

(E)-3-Substituted Phenyl-1-Piperidino-2-Propen-1-one Cinnamamide Derivatives

- Structure : Incorporates a cinnamamide group (α,β-unsaturated amide) instead of a ketone.

- Biological Activity : Demonstrates broad-spectrum antimicrobial, anticonvulsant, and antitumor activities due to the amide group’s hydrogen-bonding capacity .

- Druglikeness : These derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with calculated logP values <5 and molecular weights <500, aligning with Lipinski’s Rule of Five .

Piperidine-Containing Thiopyrano-Pyrimidinone Derivatives

- Structure: Features a fused thiopyrano-pyrimidinone ring system with a piperidine substituent.

- Biological Activity : The heterocyclic core enhances binding to biological targets like kinases or enzymes, though specific data are unavailable in the evidence .

- Stability: The rigid fused-ring system may improve thermal stability compared to linear propargyl or enone analogs.

Data Table: Key Structural and Functional Comparisons

Key Research Findings

- Structural Impact on Bioactivity: The enone system in 3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one confers greater microbial target engagement than the propargyl ketone variant, likely due to electrophilic reactivity . Cinnamamide derivatives exhibit superior druglikeness, attributed to the amide group’s balance between polarity and lipophilicity .

- Synthetic Challenges: Propargyl ketones (e.g., this compound) require stringent conditions for stability, whereas enones and cinnamamides are more synthetically tractable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.